molecular formula C20H13FO3 B12879387 3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one CAS No. 85862-25-5

3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one

Cat. No.: B12879387
CAS No.: 85862-25-5
M. Wt: 320.3 g/mol
InChI Key: WTCOHBXJDDHZSE-UHFFFAOYSA-N
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Description

3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a phenyl group attached to an isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 2-fluoro-4-hydroxybenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and oxidation to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Safety measures are also crucial due to the handling of potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-fluoro-4-oxophenyl)-3-phenylisobenzofuran-1(3H)-one, while reduction could produce 3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-ol.

Scientific Research Applications

3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-4-hydroxyphenylboronic acid
  • 3-fluoro-4-hydroxyphenylboronic acid
  • 2-fluoro-4-hydroxy-5-nitrobenzaldehyde

Uniqueness

3-(2-fluoro-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one stands out due to its isobenzofuranone core, which imparts unique chemical and physical properties

Properties

CAS No.

85862-25-5

Molecular Formula

C20H13FO3

Molecular Weight

320.3 g/mol

IUPAC Name

3-(2-fluoro-4-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C20H13FO3/c21-18-12-14(22)10-11-17(18)20(13-6-2-1-3-7-13)16-9-5-4-8-15(16)19(23)24-20/h1-12,22H

InChI Key

WTCOHBXJDDHZSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)O)F

Origin of Product

United States

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